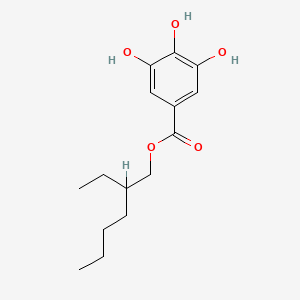

2-Ethylhexyl gallate

描述

Overview of Gallic Acid Esters in Research

Gallic acid esters, or alkyl gallates, are a family of chemical compounds synthesized through the esterification of gallic acid with various alcohols. researchgate.net Gallic acid itself is a hydrophilic molecule, a property that can limit its utility in oil-based or lipid-rich systems. repec.org The process of esterification, which attaches an alkyl (carbon) chain to the gallic acid molecule, increases its lipophilicity, or its ability to dissolve in fats and oils. repec.orgresearchgate.net This modification is crucial for their application as antioxidants in these systems. repec.org

Research has demonstrated that gallic acid and its esters possess a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. semanticscholar.orgontosight.ai As antioxidants, they are capable of scavenging free radicals and protecting substances from oxidative degradation. ontosight.aiontosight.ai This characteristic is fundamental to their use as preservatives in foods, cosmetics, and pharmaceuticals, where they prevent the spoilage of fats and oils and extend product shelf life. ontosight.aitwinklechemilab.com

The length and structure of the alkyl chain are significant factors influencing the esters' properties. frontiersin.orgacs.org Studies on a series of alkyl gallates with varying chain lengths (from C1 to C14) have shown that this structural feature plays a role in their antibacterial efficacy. frontiersin.org For instance, against Salmonella choleraesuis, octyl (C8) and nonyl (C9) gallates were found to be the most effective. acs.org This demonstrates that the specific chemical structure of each ester is a key determinant of its functional activity. Researchers have explored a wide array of these compounds, including common examples like propyl gallate, octyl gallate, and dodecyl gallate, for various applications. semanticscholar.orgatamanchemicals.com

Rationale for Investigating 2-Ethylhexyl Gallate

This compound is the ester formed from the reaction of gallic acid and 2-ethylhexanol. ontosight.ai Its chemical structure, which includes a branched eight-carbon alkyl chain, distinguishes it from its straight-chain isomer, octyl gallate. This structural difference is a primary reason for scientific investigation, as the branching can influence physical properties such as solubility and how the molecule interacts within different chemical environments, potentially enhancing its efficacy as an antioxidant. oup.comsaapedia.org

The principal application of this compound is as an antioxidant, where it is valued for its ability to protect products from deterioration caused by oxidation. ontosight.ai It is synthesized for use in various formulations across the food and cosmetic industries to maintain product stability and prevent spoilage. ontosight.ai Research into its properties has highlighted its excellent anti-oxidizing and dispersing abilities. saapedia.org The synthesis process involves the esterification of gallic acid with 2-ethylhexanol, typically in the presence of an acid catalyst. ontosight.ai

Below is a table detailing the key chemical properties of this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-ethylhexyl 3,4,5-trihydroxybenzoate | nih.gov |

| Synonyms | 2-Ethylhexyl 3,4,5-trihydroxybenzoate; Gallic acid, 2-ethylhexyl ester | saapedia.orgechemi.com |

| CAS Number | 34531-26-5 | saapedia.orgnih.gov |

| Molecular Formula | C15H22O5 | ontosight.aisaapedia.orgnih.gov |

| Molecular Weight | 282.33 g/mol | saapedia.orgnih.gov |

| Appearance | Solid | saapedia.org |

| Solubility | Insoluble in water | saapedia.org |

| Boiling Point | 476.5°C at 760mmHg | echemi.com |

| Flash Point | 174.4°C | echemi.com |

Historical Context of Related Alkyl Gallate Research

The investigation of gallic acid and its derivatives has a history rooted in the search for effective antioxidants. While the antioxidant properties of gallic acid itself have been known for some time, significant interest in its esters, particularly those with higher primary alcohols, grew due to their potential as fat-soluble antioxidants. semanticscholar.orgresearchgate.net Early research focused on overcoming the challenges of direct esterification of gallic acid with these larger alcohols, a process that had not been successfully achieved until methods were described in the mid-20th century. researchgate.net

Pioneering work in the 1940s and 1950s laid the groundwork for the synthesis of these compounds. researchgate.net This opened the door for systematic studies into how the length of the alkyl chain affects the antioxidant and other biological activities of the esters. frontiersin.orgacs.org Over time, the scope of research expanded beyond food preservation to explore the broader pharmacological potential of alkyl gallates. semanticscholar.org Studies have examined their antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria, including foodborne pathogens and drug-resistant strains. frontiersin.orgfrontiersin.org More recent research continues to explore the diverse biological activities of these synthetic compounds, investigating their potential as anti-inflammatory agents and their mechanisms of action at a molecular level. semanticscholar.orgnih.gov This progression of research from simple antioxidants to multifunctional molecules illustrates the enduring scientific interest in the versatile class of alkyl gallates.

Structure

3D Structure

属性

IUPAC Name |

2-ethylhexyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O5/c1-3-5-6-10(4-2)9-20-15(19)11-7-12(16)14(18)13(17)8-11/h7-8,10,16-18H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPIQEWGULCIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885591 | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34531-26-5 | |

| Record name | 2-Ethylhexyl gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34531-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034531265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl gallate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHEXYL GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O14R793D1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies

Chemical Esterification Approaches

The most common method for synthesizing 2-ethylhexyl gallate is through the direct esterification of gallic acid with 2-ethylhexanol. This reaction typically requires a catalyst to proceed at a reasonable rate and involves the removal of water, a byproduct of the reaction, to drive the equilibrium towards product formation.

Acid-Catalyzed Synthesis

Traditional esterification often employs strong Brønsted acids as catalysts. researchgate.net These catalysts protonate the carbonyl oxygen of the gallic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of 2-ethylhexanol.

The efficiency of acid-catalyzed esterification is highly dependent on the optimization of reaction conditions, including temperature, pressure, and catalyst concentration.

Temperature: The reaction temperature is a critical factor. Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the reactants or products. For the synthesis of similar esters, temperatures can range from reflux conditions to higher temperatures of 180-270°C, depending on the specific reactants and catalyst used. google.com For instance, the synthesis of di-(2-ethylhexyl) terephthalate (B1205515) is conducted at temperatures between 180°C and 260°C. google.com

Pressure: The reaction can be performed at atmospheric or reduced pressure. Operating under vacuum can aid in the removal of water, shifting the reaction equilibrium towards the formation of the ester. In some industrial esterification processes, the pressure is maintained between 1 to 4 bar gauge. google.com

Catalyst Concentration: The concentration of the acid catalyst influences the reaction rate. A higher catalyst concentration generally leads to a faster reaction. However, using excessive amounts of a strong acid catalyst can complicate the purification process and may cause unwanted side reactions. The optimal catalyst concentration needs to be determined empirically for each specific reaction setup.

Table 1: Factors Influencing Acid-Catalyzed Esterification

| Parameter | Effect on Reaction | Considerations |

| Temperature | Increases reaction rate. | Potential for side reactions and degradation at high temperatures. |

| Pressure | Reduced pressure can aid in water removal. | Requires specialized equipment. |

| Catalyst Conc. | Higher concentration increases the reaction rate. | Can lead to purification challenges and side reactions. |

The removal of water formed during the esterification is crucial for achieving high yields of this compound. Several techniques can be employed for this purpose.

Azeotropic Distillation: This is a common and effective method for removing water from a reaction mixture. google.com An organic solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or benzene (B151609), is added to the reaction. rochester.edujustia.com As the mixture is heated, the water-solvent azeotrope distills off, is condensed, and collected in a Dean-Stark trap or similar apparatus. The organic solvent can then be separated from the water and returned to the reaction vessel. google.com

Drying Agents: Solid drying agents can also be used to remove water from the reaction. Common drying agents include anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium sulfate (Na₂SO₄). rochester.eduscience.gov Molecular sieves, particularly 3Å molecular sieves, are also highly effective at selectively absorbing water from organic solvents. pitt.edu The choice of drying agent depends on factors such as the solvent used and the scale of the reaction. rochester.edu

Table 2: Common Water Removal Techniques in Esterification

| Technique | Description | Examples of Agents |

| Azeotropic Distillation | Removal of water as a low-boiling azeotrope with a solvent. | Toluene, Benzene. rochester.edu |

| Drying Agents | Use of solid desiccants to absorb water from the reaction mixture. | Magnesium Sulfate, Sodium Sulfate, Molecular Sieves. rochester.eduscience.govpitt.edu |

Reaction Conditions Optimization (Temperature, Pressure, Catalyst Concentration)

Alternative Chemical Catalysis

While strong Brønsted acids are common, other catalysts can also be employed for the synthesis of gallate esters. Heterogeneous catalysts are gaining interest due to their ease of separation from the reaction mixture and potential for reusability. researchgate.net Examples of alternative catalysts that have been used for the synthesis of propyl gallate include p-toluenesulfonic acid, ionic liquids, and various metal-based catalysts. researchgate.net Iron-based catalysts, for instance, are being explored as sustainable alternatives for various organic transformations. mdpi.com The synthesis of di-(2-ethylhexyl) terephthalate has been successfully carried out using a titanium tetraalkoxide catalyst. google.com

Biocatalytic (Enzymatic) Synthesis

An increasingly popular and "greener" alternative to chemical catalysis is the use of enzymes, particularly lipases, to catalyze the esterification reaction. mdpi.comnih.gov Biocatalysis offers several advantages, including high selectivity, mild reaction conditions, and reduced generation of by-products. researchgate.net

Lipase-Catalyzed Esterification

Lipases (E.C. 3.1.1.3) are hydrolases that can catalyze the formation of ester bonds in non-aqueous or micro-aqueous environments. jmbfs.org The use of immobilized lipases is particularly advantageous as it allows for easy separation of the biocatalyst from the reaction mixture and enables its reuse. mdpi.com

The enzymatic synthesis of various esters, including those with a 2-ethylhexyl moiety, has been extensively studied. nih.govscielo.br For example, the lipase-catalyzed synthesis of 2-ethylhexyl palmitate has been optimized using response surface methodology. scielo.br Similarly, the synthesis of 2-ethylhexyl 2-methylhexanoate has been achieved using the immobilized lipase (B570770) Novozym® 435 in a solvent-free system. nih.gov

Research has shown that the choice of lipase, solvent (or lack thereof), temperature, and substrate molar ratio are all critical parameters for optimizing the enzymatic synthesis of esters. researchgate.netresearchgate.net For instance, in the synthesis of citronellyl palmitate, the optimal temperature was found to be 30°C with a 1:1 molar ratio of alcohol to acid in n-hexane. researchgate.net In other systems, higher temperatures, such as 80°C, have proven to be more effective. researchgate.net The development of biocatalytic processes in novel media, such as natural deep eutectic solvents (NADESs), is also an active area of research. mdpi.com

Table 3: Comparison of Chemical and Biocatalytic Synthesis of this compound

| Feature | Chemical Catalysis | Biocatalysis (Lipase) |

| Catalyst | Strong acids (e.g., H₂SO₄), heterogeneous catalysts. researchgate.netresearchgate.net | Lipases (e.g., Novozym® 435). nih.gov |

| Reaction Conditions | Often harsh (high temp., pressure). google.com | Mild (lower temp., atmospheric pressure). researchgate.net |

| Selectivity | Can be lower, leading to side products. | High chemo-, regio-, and enantioselectivity. jmbfs.org |

| By-products | Can generate significant waste. | Minimal by-product formation. researchgate.net |

| Catalyst Separation | Can be difficult for homogeneous catalysts. | Easier, especially with immobilized enzymes. mdpi.com |

Immobilized Enzyme Systems for Enhanced Conversion and Reusability

The use of immobilized enzymes in the synthesis of gallate esters, including this compound, represents a significant advancement in biocatalysis. This approach addresses challenges associated with free enzymes, such as recovery and stability, thereby improving process efficiency and sustainability.

Enzyme immobilization is a key strategy for enhancing the reusability and stability of biocatalysts. mdpi.commdpi.com Lipases, a prominent class of enzymes, are widely used for esterification reactions due to their high catalytic efficiency and stability in organic solvents. mdpi.com Various supports, including magnetic nanoparticles and polymeric membranes, have been employed for lipase immobilization. rroij.combmbreports.org For instance, lipases immobilized on magnetic nanoparticles demonstrate excellent reusability, with some systems retaining over 90% of their activity after multiple cycles. dovepress.com The choice of support and immobilization conditions can significantly influence the final biocatalyst's properties, including its activity and stability. mdpi.com

The immobilization of Candida antarctica lipase B (CALB) on magnetic poly(styrene-co-divinylbenzene) particles has been successfully applied to the synthesis of 2-ethylhexyl oleate (B1233923) in a continuous packed-bed bioreactor. nih.gov This system demonstrated high operational stability with a half-life of 2063 hours. nih.gov Similarly, the immobilization of lipase from Candida sp. 99–125 on a fabric membrane has been used for the synthesis of 2-ethylhexyl palmitate, achieving a high degree of esterification. bmbreports.orgresearchgate.net These examples underscore the potential of immobilized enzyme systems for the efficient synthesis of various 2-ethylhexyl esters.

Table 1: Reusability of Immobilized Lipase Systems

| Enzyme Source | Support Material | Ester Synthesized | Number of Cycles | Activity Retention (%) | Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase B | Gallic acid resin-grafted magnetic nanoparticles | Not specified | 5 | 91 | dovepress.com |

| Lipolase | Magnetic nanoparticles | n-propyl gallate | 10 | 99 | rroij.com |

| Candida rugosa lipase | Collagen fibers | Butyl butyrate | 5 | 67 | researchgate.net |

Microwave-Assisted Enzymatic Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, including the enzymatic synthesis of gallate esters. researchgate.netasianpubs.org This technology can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.netasianpubs.org

The application of microwave assistance to the enzymatic synthesis of 2-ethylhexyl esters has been shown to be highly effective. For the synthesis of 2-ethylhexyl palmitate, microwave irradiation in conjunction with an immobilized lipase resulted in a 99% conversion in about 3.0 hours, a significant improvement over classical heating methods. researchgate.netnih.gov The immobilized enzyme also demonstrated excellent reusability under microwave conditions. researchgate.netnih.gov

The benefits of microwave-assisted synthesis are attributed to the efficient and uniform heating of the reaction mixture, which can lead to increased enzyme activity. mdpi.com However, it is crucial to control the temperature, as excessive heat can lead to thermal denaturation of the enzyme. mdpi.com Research on the lipase-catalyzed solvent-free esterification of other compounds has shown that microwave energy can enhance the reaction rate by 1.5 to 5-fold compared to conventional and ultrasonic methods. mdpi.com

Solvent-Free Systems for Green Chemistry Approaches

Solvent-free synthesis, also known as a "solid-solid reaction," is a green chemistry approach that minimizes the use of hazardous organic solvents. nih.gov This method is not only environmentally friendly but can also lead to higher reaction yields. nih.gov

The enzymatic synthesis of 2-ethylhexyl esters has been successfully conducted in solvent-free systems. For example, the synthesis of 2-ethylhexyl oleate was carried out in a solvent-free system using Candida antarctica lipase immobilized on magnetic particles. nih.gov Similarly, the lipase-catalyzed synthesis of 2-ethylhexyl palmitate was performed in a solvent-free environment. researchgate.net These approaches align with the principles of green chemistry by reducing waste and avoiding the use of volatile organic compounds.

The synthesis of other gallate derivatives, such as polyethylene (B3416737) glycol di-gallate, has also been achieved using a solvent-free, solid-solid reaction method, resulting in a potential yield of up to 90%. nih.gov This demonstrates the broad applicability of solvent-free conditions for the synthesis of various gallate esters.

Synthesis of Related Gallate Derivatives and Precursors

The synthesis of derivatives of this compound and its precursors opens avenues for creating novel compounds with tailored properties for specific research applications.

Oxidative Coupling Reactions to Form Ellagic Acid Derivatives

Ellagic acid and its derivatives are polyphenolic compounds that can be synthesized from gallic acid esters through oxidative coupling reactions. researchgate.netscience.gov This process typically involves the dimerization of the gallate ester, followed by intramolecular lactonization. researchgate.net

The synthesis of ellagic acid from ethyl gallate has been achieved using various methods, including reactions in ionic liquids or with hydroxides and aeration. researchgate.net One proposed mechanism involves the transesterification of two ethyl gallate molecules, followed by oxidative reactions to form the C-C aryl-aryl bond, ultimately leading to ellagic acid. researchgate.net Another pathway suggests that the esterified gallic acid first dimerizes through aryl-aryl bond formation, which is then followed by the formation of the lactone rings. researchgate.net Peroxidase enzymes can also be used to catalyze the dimerization of gallic acid to form ellagic acid. science.govscience.gov

Structural Modifications for Targeted Research Applications

Structural modifications of gallate esters, such as this compound, are undertaken to enhance their biological activities or to study structure-activity relationships. mdpi.com The esterification of epigallocatechin gallate (EGCG), a related polyphenol, with various fatty acids has been shown to increase its lipophilicity and, in some cases, enhance its biological properties. mdpi.comcolab.wsacs.org

These modifications can be achieved through both chemical and enzymatic methods. mdpi.com Enzymatic methods, often utilizing lipases, offer greater selectivity and milder reaction conditions. mdpi.com For instance, EGCG has been enzymatically acylated with fatty acids of varying chain lengths, leading to a range of mono- and di-esters. colab.wsacs.org Such structural modifications can influence the antioxidant, antiviral, antibacterial, and anticancer properties of the parent molecule. mdpi.com Similar strategies could be applied to this compound to create a library of derivatives for targeted research applications. For example, modifying collagen membranes with EGCG has been explored to modulate immune responses. nih.gov

Structure Activity Relationship Studies

Influence of Alkyl Chain Length on Molecular Interactions

The length of the alkyl chain in gallate esters is a critical determinant of their physicochemical properties and, consequently, their functional efficacy in different systems. This "cut-off effect" describes how the biological or chemical activity of a homologous series of compounds, such as alkyl gallates, initially increases with the length of the alkyl chain to a maximum, after which further increases in chain length lead to a decrease in activity. oup.com

The introduction of an alkyl chain to the gallic acid molecule reduces the polarity of the resulting antioxidant. oup.com This modification enhances the solubility of the gallate ester in nonpolar environments like oils and fats, which can lead to improved antioxidant activity in lipid-based systems. oup.com The increased hydrophobicity, a direct consequence of a longer alkyl chain, influences the molecule's ability to interact with and partition into different phases, such as lipid membranes. nih.gov

Research has shown that the antioxidant effectiveness of alkyl gallates varies depending on the system in which they are used. oup.comoup.com In bulk oils, more polar antioxidants tend to be more effective, a phenomenon known as the "polar paradox." oup.com Conversely, in oil-in-water emulsions, where oxidation primarily occurs at the oil-water interface, gallate esters with an intermediate chain length, such as octyl gallate, often exhibit superior antioxidant effects. oup.com This is because their balanced hydrophilic-lipophilic properties allow them to concentrate at this interface. oup.com Studies on various food matrices have confirmed that the optimal alkyl chain length for antioxidant activity is system-dependent. oup.comoup.com

The length of the alkyl side chain also impacts other biological activities. For instance, the membrane-binding ability of alkyl gallates generally increases with the length of the alkyl chain, which has been correlated with their antiviral activity. mdpi.comsciforum.net Molecular docking studies have suggested that longer n-alkyl side chains can lead to stronger interactions with biological targets like the SARS-CoV-2 main protease. mdpi.com However, excessively long alkyl chains (C5-C10 and beyond) can lead to reduced antioxidant effectiveness due to steric hindrance and decreased solubility in polar solvents. bohrium.com

| Alkyl Gallate | Alkyl Chain Length | Observed Effect on Activity | System |

| Methyl Gallate | C1 | High antiradical power. bohrium.com | DPPH radical scavenging assays |

| Propyl Gallate | C3 | Lower docking score than octyl gallate against SARS-CoV-2 main protease. mdpi.com | In silico |

| Butyl Gallate | C4 | Antioxidant efficiency in oyster tissue increased up to this length. oup.com | Fried Oyster Tissue |

| Octyl Gallate | C8 | Better antioxidant effect in systems with an oil-water interface. oup.com Stronger docking results against SARS-CoV-2 main protease. mdpi.comsciforum.net | Emulsions, In silico |

| Dodecyl Gallate | C12 | Inhibitory activity against soybean lipoxygenase-1 is maximized between C12 and C16. researchgate.net | Enzyme assay |

| Tetradecyl Gallate | C14 | Strongest inhibition of lipid peroxidation. bohrium.comresearchgate.net | Enzyme assay |

| Cetyl Gallate | C16 | Inhibitory activity against soybean lipoxygenase-1 is maximized between C12 and C16. researchgate.net | Enzyme assay |

Stereochemical Considerations and Their Impact on Activity

2-Ethylhexyl gallate possesses a chiral center at the 2-position of the hexyl chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-ethylhexyl gallate and (S)-2-ethylhexyl gallate. umw.edu While much of the literature discusses this compound as a single entity, the stereochemical configuration can significantly influence its biological interactions and, therefore, its activity.

The differential effects of stereoisomers are a well-established principle in pharmacology and toxicology. The three-dimensional arrangement of atoms in a molecule dictates how it fits into and interacts with chiral biological structures like enzyme active sites and receptors. For instance, studies on other chiral molecules, such as catechins found in green tea, have demonstrated that stereochemistry significantly affects their transport across cell membranes and their subsequent metabolism. nih.gov Specifically, trans catechins showed better transcellular permeability in efflux transport compared to their cis isomers. nih.gov

In the context of this compound, the synthesis of individual enantiomers is a crucial step to separately evaluate their biological effects. umw.edu The kinetic resolution of 2-ethyl-1-hexanol using enzymes like lipase (B570770) PS from Burkholderia cepacia allows for the preparation of enriched (R)- and (S)-alcohols, which can then be used to synthesize the respective enantiomers of this compound. umw.edu

Although specific studies detailing the differential activity of (R)- and (S)-2-ethylhexyl gallate are not abundant, research on related chiral compounds underscores the importance of such investigations. For example, the stereochemistry of di(2-ethylhexyl) phthalate (B1215562) (DEHP), a compound also containing the 2-ethylhexyl moiety, is known to be a factor in its toxicological profile. umw.edu It is reasonable to hypothesize that the two enantiomers of this compound could exhibit differences in their antioxidant efficacy, membrane interaction, and metabolic fate due to their distinct spatial arrangements. Further research is needed to isolate and test the individual stereoisomers to fully understand their structure-activity relationships.

Role of the Gallate Moiety in Functional Properties

The gallate moiety, which is the 3,4,5-trihydroxybenzoyl group, is the cornerstone of the functional properties of this compound and other gallate esters. ontosight.aioup.com This phenolic structure is directly responsible for the primary antioxidant activity of the molecule.

The antioxidant mechanism of the gallate moiety is centered on its ability to act as a hydrogen atom donor. The three hydroxyl (-OH) groups on the phenyl ring can readily donate a hydrogen atom to free radicals, thereby neutralizing them and inhibiting oxidative processes like lipid peroxidation. acta-agrophysica.org This process results in the formation of a more stable gallate semiquinone free radical. acta-agrophysica.org The number and position of these hydroxyl groups are critical for this activity. mdpi.com The galloyl moiety is a key structural feature for the chemopreventive properties observed in compounds like epigallocatechin gallate (EGCG). mdpi.com

Beyond its radical scavenging ability, the gallate group can also chelate transition metal ions. researchgate.net Metal ions like iron and copper can act as pro-oxidants by catalyzing reactions that generate free radicals. By binding to these metal ions, the gallate moiety can prevent them from participating in these oxidative reactions, providing an additional layer of antioxidant protection. researchgate.net

The gallate structure is also implicated in other biological activities. For example, it has been shown to contribute to the anti-inflammatory and antiviral properties of various compounds. sciforum.net The phenyl ring and the hydroxyl groups of phenolic compounds are considered fundamental to their antiviral efficacy. sciforum.net In studies of catechins, the galloyl moiety was found to be a specific structural feature for their potential anti-HIV properties. mdpi.com Furthermore, the gallate portion of the molecule can interact with proteins through hydrogen bonding and hydrophobic associations. acta-agrophysica.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Gallate Esters

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are valuable tools for predicting the activity of new, untested chemicals and for understanding the key molecular features that drive a particular biological response. wikipedia.org

For gallate esters and other phenolic compounds, QSAR models have been developed to predict various activities, including antioxidant capacity, toxicity, and antimicrobial effects. unej.ac.idnih.gov The process involves calculating a set of numerical values, known as molecular descriptors, that represent the physicochemical properties of the molecules. These descriptors can encode information about the molecule's size, shape, lipophilicity (log P), and electronic properties. mdpi.com

In the context of gallate esters, QSAR studies have highlighted the importance of lipophilicity, often represented by the logarithm of the partition coefficient (log P), as a key descriptor. researchgate.net The inhibitory activity of alkyl gallates against enzymes like soybean lipoxygenase-1 has been shown to be a parabolic function of their log P, with activity maximizing for alkyl chain lengths between C12 and C16. researchgate.net This indicates that there is an optimal level of lipophilicity for this particular activity.

QSAR models often employ statistical methods like Multiple Linear Regression (MLR) to build an equation that relates the most informative molecular descriptors to the observed activity. nih.gov For instance, a QSAR model for the aquatic toxicity of aliphatic esters used descriptors calculated by software like Dragon and employed a Genetic Algorithm (GA) to select the most relevant ones for the final MLR model. nih.gov Such models, once validated, can be used to predict the toxicity of other ester derivatives. nih.gov

The application of QSAR to gallate esters can provide valuable insights for the rational design of new antioxidant compounds with enhanced efficacy and specific properties tailored for different applications in the food and pharmaceutical industries. bohrium.com

Mechanistic Investigations of Biological Activities

Antioxidant Mechanisms

2-Ethylhexyl gallate's efficacy as an antioxidant stems from a multi-faceted approach to neutralizing oxidative stress. Its chemical structure, featuring a hydroxyl-rich galloyl group and a lipophilic alkyl chain, allows it to operate through various pathways to protect against cellular damage.

Free Radical Scavenging Pathways (e.g., DPPH, ABTS)

A primary antioxidant mechanism of this compound is its ability to scavenge free radicals. This is often evaluated using in vitro assays with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The gallate moiety, with its multiple hydroxyl groups, can donate hydrogen atoms to these radicals, thereby neutralizing them and terminating the radical chain reactions that lead to oxidative damage. scielo.brmdpi.com The scavenging mechanism of DPPH free radicals is primarily through hydrogen atom transfer. mdpi.com The ABTS assay is suitable for assessing a compound's ability to act as a hydrogen or electron donor. mdpi.com

The lipophilic nature imparted by the 2-ethylhexyl chain enhances its solubility in lipidic environments, potentially allowing it to better protect cell membranes from lipid peroxidation compared to its more hydrophilic parent compound, gallic acid. oup.com

| Assay | Mechanism of Action | Relevance to this compound |

| DPPH | Hydrogen atom donation to the stable DPPH radical, leading to its reduction and a color change. chemsociety.org.ng | The phenolic hydroxyls on the gallate ring are effective hydrogen donors. nih.gov |

| ABTS | Electron or hydrogen atom donation to the pre-formed ABTS radical cation, causing its decolorization. mdpi.com | Demonstrates the broad-spectrum radical scavenging ability of the molecule. |

Metal Ion Chelation Strategies (e.g., Fe2+, Cu2+ Ions)

Transition metal ions, such as ferrous (Fe²⁺) and cupric (Cu²⁺) ions, can catalyze the formation of highly reactive oxygen species through Fenton and Haber-Weiss reactions. mdpi.com this compound can act as a chelating agent, binding to these metal ions and rendering them redox-inactive. This sequestration prevents the generation of damaging hydroxyl radicals. The galloyl group, with its ortho-disposed hydroxyl groups, provides an ideal site for metal ion chelation, forming stable complexes. mdpi.com This preventive antioxidant mechanism is crucial in mitigating oxidative stress, as it halts the initiation of oxidative chain reactions. researchgate.net Studies have shown that the chelation of metal ions can alter the oxidative-reductive potential of a solution, creating a more reducing environment that suppresses oxidation. mdpi.com

Enzymatic Inhibition (e.g., Xanthine (B1682287) Oxidase, Lipoxygenases)

This compound has been investigated for its ability to inhibit pro-oxidant enzymes. One such enzyme is xanthine oxidase, which catalyzes the conversion of hypoxanthine (B114508) to xanthine and then to uric acid, producing superoxide (B77818) radicals and hydrogen peroxide as byproducts. probiologists.commdpi.com By inhibiting xanthine oxidase, alkyl gallates can reduce the endogenous production of reactive oxygen species. nih.gov The inhibitory effect is influenced by the length of the alkyl chain, with longer chains showing increased inhibition due to hydrophobic interactions with the enzyme's active site. nih.gov

| Enzyme | Function | Inhibition Mechanism by Alkyl Gallates |

| Xanthine Oxidase | Catalyzes purine (B94841) metabolism, generating reactive oxygen species. probiologists.com | Competitive inhibition, where the alkyl chain interacts with a hydrophobic domain near the active site. nih.gov |

| Lipoxygenases | Catalyze the dioxygenation of polyunsaturated fatty acids, producing lipid hydroperoxides. | Potential for inhibition, contributing to anti-inflammatory effects. nih.gov |

Molecular-Level Interactions in Oxidative Stress Mitigation

At the molecular level, this compound's antioxidant activity is intricately linked to its ability to modulate cellular signaling pathways involved in oxidative stress response. One key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Under conditions of oxidative stress, this compound can promote the translocation of Nrf2 into the nucleus. nih.gov Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of a suite of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). frontiersin.org This activation of the Nrf2 pathway enhances the cell's intrinsic antioxidant defenses, providing a more sustained protection against oxidative damage. nih.gov

Furthermore, the interaction of this compound with cellular membranes, facilitated by its lipophilic tail, may be crucial for its protective effects against lipid peroxidation. By positioning itself within the lipid bilayer, it can intercept lipid radicals and prevent the propagation of oxidative damage directly within the membrane environment.

Antimicrobial and Antibiofilm Mechanisms

Beyond its antioxidant properties, this compound exhibits significant antimicrobial and antibiofilm activities. The mechanisms underlying these effects are multifaceted and target key aspects of microbial survival and virulence.

The antimicrobial action of alkyl gallates, including this compound, is often attributed to their ability to disrupt the integrity of the microbial cell membrane. vu.ltmdpi.com The lipophilic alkyl chain can insert into the lipid bilayer of the bacterial membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. researchgate.net

Furthermore, this compound can interfere with essential microbial processes. It has been shown to inhibit efflux pumps, which are membrane proteins that bacteria use to expel antibiotics and other toxic compounds. sciencevolks.com By inhibiting these pumps, this compound can potentiate the effects of other antimicrobial agents and overcome certain forms of drug resistance. sciencevolks.com

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to antibiotics. nih.govnih.gov this compound has demonstrated the ability to both prevent the formation of biofilms and eradicate existing ones. vu.lt The mechanisms for this antibiofilm activity include:

Inhibition of Quorum Sensing: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the genes responsible for biofilm formation. Alkyl gallates can interfere with these signaling pathways, disrupting the coordinated behavior required for biofilm development. vu.lt

Suppression of EPS Production: The EPS matrix is a critical component of the biofilm, providing structural integrity and protection. This compound can inhibit the synthesis of key components of the EPS, such as polysaccharides and proteins, thereby weakening the biofilm structure. vu.ltresearchgate.net

Inhibition of Adhesion: The initial attachment of bacteria to a surface is a crucial first step in biofilm formation. Alkyl gallates can interfere with the adhesion process, preventing the establishment of the biofilm. frontiersin.org

Inhibition of Biofilm Formation and Dispersal of Mature Biofilms

This compound has demonstrated significant capabilities in both preventing the formation of new biofilms and breaking down existing mature ones. nih.gov Biofilms are structured communities of microorganisms encased in a self-produced matrix, which contributes to persistent infections and heightened antimicrobial resistance. nih.govresearchgate.net The antibiofilm activity of alkyl gallates, including this compound, is a critical area of research for developing new therapeutic strategies against biofilm-associated infections. nih.govmdpi-res.com

The process of biofilm formation involves several stages, beginning with the initial attachment of free-floating bacteria to a surface, followed by the development of a microcolony and the production of an extracellular matrix. nih.govresearchgate.net this compound and other alkyl gallates can interfere with these early stages, preventing the establishment of the biofilm. nih.gov Furthermore, these compounds are effective in dispersing mature biofilms, a process that involves the detachment of cells from the established community, making them more susceptible to antimicrobial agents. researchgate.netnih.gov The enzymatic degradation of the biofilm matrix, which can be facilitated by certain compounds, is a key mechanism for biofilm dispersal. nih.gov

Suppression of Extracellular Polymeric Matrix Synthesis

A crucial aspect of this compound's antibiofilm activity is its ability to suppress the synthesis of the extracellular polymeric substance (EPS) matrix. nih.gov The EPS matrix is a complex mixture of polysaccharides, proteins, lipids, and extracellular DNA that encases the microorganisms within a biofilm, providing structural stability and protection from environmental stresses and antimicrobial agents. nih.govnih.govfrontiersin.org

By inhibiting the production of these essential matrix components, this compound weakens the biofilm structure, making it more vulnerable to disruption. nih.gov The synthesis of EPS is an energy-intensive process for microorganisms, and its inhibition can significantly impact their survival and ability to form robust biofilms. frontiersin.org Research has shown that compounds that interfere with the production of polysaccharides, key components of the EPS, can effectively prevent biofilm formation. mdpi.com

Quorum-Sensing Signaling Pathway Modulation

This compound can modulate quorum-sensing (QS) signaling pathways in bacteria. nih.gov Quorum sensing is a sophisticated cell-to-cell communication process that bacteria use to coordinate gene expression in a population-density-dependent manner. cam.ac.uknih.gov This system relies on the production and detection of small signaling molecules called autoinducers. nih.gov

In many pathogenic bacteria, QS regulates the expression of virulence factors and biofilm formation. cam.ac.uknih.gov By interfering with QS signaling, this compound can disrupt these coordinated behaviors, reducing the pathogenicity of the bacteria and their ability to form biofilms. nih.govjksus.org This modulation can occur through various mechanisms, such as inhibiting the synthesis of autoinducers or blocking their interaction with their cognate receptors.

Alteration of Microbial Cell Membrane Integrity and Permeability

A primary mechanism of action for this compound is the disruption of the microbial cell membrane's integrity and permeability. nih.gov The cell membrane is a vital barrier that controls the passage of substances into and out of the cell, and its disruption can lead to cell death. nih.govfrontiersin.orgresearchgate.net

Studies have shown that alkyl gallates can alter the structure and fluidity of the bacterial plasma membrane. researchgate.netmdpi.com This alteration increases the membrane's permeability, leading to the leakage of essential intracellular components such as ions and metabolites, and ultimately causing cell lysis. frontiersin.orgresearchgate.net The ability of these compounds to permeabilize the outer membrane of Gram-negative bacteria is particularly significant, as this membrane typically acts as a formidable barrier against many antibiotics. nih.gov

Impact on Bacterial Cell Wall and Respiratory Chain Activity

In addition to affecting the cell membrane, some alkyl gallates have been shown to impact the bacterial cell wall and respiratory chain activity. researchgate.net The cell wall provides structural support and protection to bacterial cells, and its damage can compromise cell viability. Some studies suggest that certain gallates can interfere with cell wall integrity. researchgate.net

Synergistic Effects with Established Antimicrobial Agents

An important aspect of the therapeutic potential of this compound is its ability to act synergistically with established antimicrobial agents. nih.gov Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. nih.gov This can lead to more effective treatment of infections, especially those caused by multidrug-resistant pathogens. bohrium.com

Combining this compound with conventional antibiotics can enhance their efficacy, potentially resensitizing resistant bacteria to these drugs. bohrium.commdpi.com This synergistic action is often attributed to the ability of the gallate to increase the permeability of the bacterial cell membrane, allowing for greater uptake of the antibiotic. nih.gov Such combination therapies hold promise for combating the growing problem of antibiotic resistance. bohrium.commedrxiv.org

Gene Expression Regulation in Microbial Pathogens

This compound can influence the expression of genes involved in various cellular processes in microbial pathogens. researchgate.netbohrium.com This includes the downregulation of genes associated with virulence and biofilm formation. nih.gov For instance, studies on related compounds have shown the ability to downregulate the expression of genes responsible for producing glycosyltransferases, which are important for biofilm formation in some bacteria. nih.gov

The modulation of gene expression is a key mechanism by which this compound exerts its broad-spectrum biological activities. nih.govfrontiersin.org By altering the genetic programming of the pathogen, this compound can disrupt essential functions and defense mechanisms, contributing to its antimicrobial efficacy. tandfonline.comresearchgate.net

Data on Mechanistic Investigations

The following table summarizes the key mechanistic findings related to the biological activities of this compound and related alkyl gallates.

| Mechanism | Description | Key Findings | References |

| Biofilm Inhibition and Dispersal | Prevents the formation of new biofilms and breaks down mature ones. | Alkyl gallates effectively inhibit biofilm development and eradicate mature biofilms. nih.gov | nih.govresearchgate.netmdpi-res.com |

| EPS Matrix Suppression | Inhibits the synthesis of the protective extracellular polymeric substance matrix. | Suppression of EPS synthesis weakens the biofilm structure. nih.gov | nih.govnih.govfrontiersin.org |

| Quorum Sensing Modulation | Interferes with bacterial cell-to-cell communication pathways. | Disrupts the regulation of virulence factors and biofilm formation. nih.gov | nih.govcam.ac.uknih.govjksus.org |

| Membrane Integrity Alteration | Disrupts the integrity and increases the permeability of the microbial cell membrane. | Causes leakage of intracellular contents, leading to cell death. nih.gov | nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.netmdpi.comnih.gov |

| Cell Wall and Respiration Impact | Damages the bacterial cell wall and inhibits respiratory chain activity. | Contributes to the bactericidal effect by disrupting structural integrity and energy production. researchgate.net | researchgate.netoup.com |

| Synergistic Effects | Enhances the efficacy of conventional antimicrobial agents. | Combination with antibiotics can overcome drug resistance. nih.gov | nih.govnih.govbohrium.commdpi.commedrxiv.org |

| Gene Expression Regulation | Modulates the expression of genes involved in pathogenicity. | Downregulates genes responsible for virulence and biofilm formation. nih.gov | nih.govnih.govresearchgate.netbohrium.comfrontiersin.orgtandfonline.comresearchgate.net |

Cellular and Molecular Biological Activities (beyond antioxidant/antimicrobial)

Scientific research has extensively investigated the broader cellular and molecular effects of gallate compounds, though studies focusing specifically on this compound are not presently available.

Anti-melanogenic Mechanisms

The potential for gallic acid and its various esters to inhibit melanin (B1238610) production is a significant area of research in dermatology and cosmetology. The mechanisms often involve direct interaction with key enzymes and signaling pathways that regulate melanogenesis.

Tyrosinase Enzyme Inhibition Kinetics

Tyrosinase is the rate-limiting enzyme in melanin synthesis, and its inhibition is a primary target for anti-pigmentation agents. sigmaaldrich.cncdnsciencepub.comnih.gov Enzyme kinetic studies are crucial to understand the nature of this inhibition (e.g., competitive, non-competitive). nih.govmdpi.com However, specific enzyme kinetic data detailing the inhibition of tyrosinase by this compound, including inhibition constants (K_i) or the type of inhibition, could not be located in the performed searches.

Regulation of Whitening-Associated Proteins (e.g., p-CREB, p-PKA)

The cAMP-dependent protein kinase A (PKA) and its downstream target, the cAMP response element-binding protein (CREB), are key regulators in the signaling cascade that stimulates melanogenesis. mdpi.comresearchgate.net Activation of PKA leads to the phosphorylation of CREB (p-CREB), which in turn upregulates the expression of key melanogenic genes. cdnsciencepub.comresearchgate.netuib.es Investigations into whether this compound can modulate the phosphorylation status of PKA and CREB have not been reported in the available scientific literature.

Downregulation of Melanogenetic Gene Expression (e.g., TYR, TRP-1, TRP-2, MITF)

Microphthalmia-associated transcription factor (MITF) is the master regulator of melanocyte development and differentiation, controlling the expression of essential melanogenic enzymes including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). mdpi.comresearchgate.netnih.gov The downregulation of MITF and its target genes is a key mechanism for many depigmenting agents. nih.gov Specific studies measuring the effect of this compound on the gene or protein expression levels of MITF, TYR, TRP-1, or TRP-2 are not found in the current body of research.

Autophagy Pathway Activation and Its Role in Cellular Homeostasis

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins, thereby maintaining cellular homeostasis. nih.govencyclopedia.pub Recent studies have linked the activation of autophagy to the degradation of melanosomes, suggesting a novel mechanism for skin whitening. While research has explored the role of other gallate-containing molecules like epigallocatechin-3-gallate (EGCG) in autophagy, there is no specific information available demonstrating that this compound activates the autophagy pathway or its subsequent role in cellular homeostasis. nih.govfrontiersin.org

Neuroprotective Mechanisms

Many phenolic compounds, including gallic acid and its derivatives like EGCG, have been investigated for their neuroprotective properties, which are often attributed to their antioxidant and anti-inflammatory activities. explorationpub.comnih.govfrontiersin.orgtandfonline.com These mechanisms can involve the modulation of various signaling pathways that protect neurons from damage and death. explorationpub.comunibo.it However, specific research detailing the neuroprotective mechanisms of this compound is currently unavailable.

An article detailing the specific mechanistic investigations of the biological activities of this compound cannot be generated at this time. Extensive searches for scholarly data on this particular compound did not yield specific research findings corresponding to the detailed outline provided.

The requested sections and subsections require in-depth, scientifically validated information on the compound's effects on mitochondrial function, apoptotic pathways, and specific signaling cascades such as Nrf2, PI3K/Akt, and NF-κB. Currently, public-domain scientific literature does not appear to contain this level of mechanistic detail specifically for this compound.

Research is available for structurally related compounds, such as ethyl gallate and other gallic acid esters, but per the instructions to focus solely on this compound, this information cannot be used as a substitute. The generation of an article without specific, verifiable data would not meet the standards of scientific accuracy.

Further research into this compound is required before a comprehensive article on its specific biological mechanisms can be written.

Anticancer Mechanisms

Downregulation of Matrix Metalloproteinase (MMP-2, MMP-9) mRNA Levels

Gallic acid has been shown to downregulate the mRNA and protein expression of both MMP-2 and MMP-9 in various cancer cell lines. nih.govjmicrobiol.or.kr For instance, in human leukemia K562 cells, gallic acid attenuated invasion by decreasing the protein expression and mRNA levels of MMP-2 and MMP-9. nih.gov This effect was mediated through the suppression of specific signaling pathways. The downregulation of MMP-2 was linked to the suppression of the JNK1-mediated c-Jun/ATF-2 pathway, while MMP-9 downregulation was associated with the inhibition of the Akt/ERK-mediated c-Jun/c-Fos pathway. nih.gov

Similarly, other gallic acid esters, such as epigallocatechin-3-gallate (EGCG), have demonstrated the ability to suppress the gelatinolytic activities of MMP-2 and MMP-9 by downregulating their respective mRNAs. The proposed mechanism for EGCG involves the inhibition of the phosphorylation of ERK1/2, a key signaling molecule required for the upregulation of MMP-9. In human nasopharyngeal carcinoma cells, gallic acid was found to transcriptionally suppress MMP-1 expression by downregulating the transcription factors Ets1 and c-Jun/c-fos of the AP-1 family. nih.gov

The inhibitory action of gallates on MMPs is not limited to cancer cells. In activated THP-1 macrophages, a model for studying inflammation, various polyphenolic compounds, including a green tea extract rich in gallates, were shown to inhibit both the activity and expression of MMP-2 and MMP-9. mdpi.com This suggests a broader role for gallates in modulating tissue remodeling processes in inflammatory conditions.

The structure of the gallate molecule, particularly the number and position of hydroxyl groups and the length of the alkyl chain, is thought to influence its biological activity, including its ability to inhibit MMPs. uc.pt While specific data for this compound is pending, the consistent findings across a range of gallic acid esters strongly suggest that it may also possess the ability to downregulate MMP-2 and MMP-9 mRNA levels, thereby potentially inhibiting cancer cell invasion and metastasis.

Table 1: Effect of Gallic Acid and its Derivatives on MMP-2 and MMP-9 Expression

| Compound | Cell Line | Effect on MMP-2 | Effect on MMP-9 | Reference |

| Gallic Acid | Human Leukemia K562 | Decreased protein expression and mRNA levels | Decreased protein expression and mRNA levels | nih.gov |

| Gallic Acid | Human Nasopharyngeal Carcinoma (NPC-BM1) | - | Downregulated gene expression | nih.gov |

| Ethyl Gallate | Human Breast Cancer | Decreased mRNA levels | Decreased mRNA levels | |

| Epigallocatechin-3-gallate (EGCG) | Human Fibrosarcoma HT1080 | Downregulated mRNA | Downregulated mRNA |

Induction of Apoptotic Processes in Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. While specific studies on this compound are limited, a substantial body of evidence demonstrates that gallic acid and its various esters are potent inducers of apoptosis in a wide range of cancer cell lines. nih.govmdpi.com

The pro-apoptotic activity of gallates is often linked to their chemical structure, with the length of the alkyl chain playing a significant role. For example, dodecyl gallate has been shown to induce apoptosis in human osteosarcoma cells by upregulating the caspase-dependent apoptotic pathway and inhibiting the expression of anti-apoptotic Bcl-2 family proteins. nih.gov This involves the activation of caspases 8 and 3, cleavage of poly (ADP-ribose) polymerase (PARP), and disruption of the mitochondrial membrane potential. nih.gov

Gallic acid itself induces apoptosis through both caspase-dependent and -independent pathways. In human melanoma cells, it upregulates the pro-apoptotic protein Bax, downregulates the anti-apoptotic protein Bcl-2, and triggers the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and caspase-3. nih.gov Additionally, it can promote the release of apoptosis-inducing factor (AIF) and endonuclease G, which mediate caspase-independent cell death. nih.gov In human gastric adenocarcinoma cells, gallic acid induces apoptosis via both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.gov

Other gallic acid esters, such as methyl gallate and ethyl gallate, have also been shown to induce apoptosis in various cancer cell lines. mdpi.com For instance, in HeLa cervical cancer cells, both gallic acid and methyl gallate induced apoptosis by upregulating p53 and Bax, downregulating Bcl-2, and activating caspases 8 and 9. mdpi.com Ethyl gallate was found to induce apoptosis in breast cancer cells by altering the Bax/Bcl-2 ratio to favor apoptosis.

The collective evidence strongly suggests that gallic acid esters, as a class of compounds, possess significant pro-apoptotic properties. It is therefore highly probable that this compound would also exhibit the ability to induce apoptosis in cancer cells, likely through mechanisms involving the modulation of Bcl-2 family proteins and the activation of caspase cascades.

Table 2: Apoptotic Effects of Gallic Acid and its Esters in Cancer Cell Lines

| Compound | Cancer Cell Line | Key Apoptotic Mechanisms | Reference |

| Dodecyl gallate | Human Osteosarcoma (MG-63) | Caspase-8 and -3 activation, PARP cleavage, increased Bax/Bcl-2 ratio | nih.gov |

| Gallic Acid | Human Melanoma (A375.S2) | Upregulation of Bax, downregulation of Bcl-2, cytochrome c release, caspase-9 and -3 activation | nih.gov |

| Gallic Acid | Human Gastric Adenocarcinoma (AGS) | Activation of extrinsic and intrinsic pathways, increased caspase-3, -8, and -9 activity | nih.gov |

| Methyl gallate | Human Cervical Cancer (HeLa) | Upregulation of p53 and Bax, downregulation of Bcl-2, activation of caspases 8 and 9 | mdpi.com |

| Ethyl gallate | Human Breast Cancer | Altered Bax/Bcl-2 ratio |

Anti-inflammatory Pathways (General gallates relevance)

Gallic acid and its derivatives are well-recognized for their anti-inflammatory properties, which are attributed to their ability to modulate various signaling pathways involved in the inflammatory response. sid.ir These compounds can effectively reduce the production of pro-inflammatory mediators and inhibit the activation of key transcription factors that drive inflammation.

One of the primary mechanisms by which gallates exert their anti-inflammatory effects is through the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. sid.ir NF-κB is a crucial transcription factor that controls the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. Gallates have been shown to inhibit the activation of NF-κB, thereby suppressing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). sid.ir

Furthermore, gallates can modulate the activity of mitogen-activated protein kinases (MAPKs), such as c-Jun N-terminal kinase (JNK), which are also involved in the inflammatory cascade. sid.ir By inhibiting these kinase pathways, gallates can further reduce the expression of inflammatory mediators.

The antioxidant properties of gallates also contribute significantly to their anti-inflammatory effects. sid.ir Inflammation is often associated with oxidative stress, where an overproduction of reactive oxygen species (ROS) can damage tissues and perpetuate the inflammatory response. Gallates are potent antioxidants that can scavenge free radicals and reduce oxidative stress, thereby mitigating inflammation. sid.ir

Potential Anti-HIV Activity (In vitro studies)

While direct in vitro studies on the anti-HIV activity of this compound are not extensively documented, research on other gallic acid esters has shown promising results, suggesting that this class of compounds may possess anti-retroviral properties. nih.govnih.govbioline.org.br The antiviral activity of gallates appears to be influenced by the length of the alkyl chain, indicating that the lipophilicity of the molecule plays a crucial role. nih.gov

Studies on a series of gallates have demonstrated varying degrees of anti-HIV-1 activity. nih.govcsic.es For instance, pentyl and hexyl gallates have shown activity against both HIV-1 and HIV-2, albeit at concentrations close to their cytotoxic levels. csic.es Ethyl gallate has also been identified as a promising anti-HIV agent in vitro, exhibiting activity against a range of HIV-1 strains, including clinical isolates. nih.govnih.gov

The proposed mechanisms of anti-HIV action for gallates are diverse. Some studies suggest that the galloyl functional group is important for inhibiting HIV-1 integrase, an enzyme essential for the integration of the viral DNA into the host genome. nih.gov Other research points to the inhibition of HIV-1 reverse transcriptase, another critical viral enzyme. nih.gov Furthermore, some gallic acid analogues have been reported to interfere with the entry of HIV-1 into target cells by hindering envelope-mediated membrane fusion. nih.gov

A study investigating the anti-HIV-1 activity of gallic acid and 15 different gallates found that these compounds exhibited anti-HIV-1 activity to varying degrees. bioline.org.br This suggests that the gallate scaffold is a promising starting point for the development of new anti-HIV agents. The relationship between the alkyl chain length and antiviral activity suggests that longer-chain esters like this compound could have interesting properties that warrant further investigation. nih.gov

Table 3: In Vitro Anti-HIV Activity of Gallic Acid Esters

| Compound | Virus Strain(s) | Reported Activity/Mechanism | Reference |

| Pentyl gallate | HIV-1, HIV-2 | Anti-HIV-1 and -HIV-2 activity | csic.es |

| Hexyl gallate | HIV-1, HIV-2 | Anti-HIV-1 and -HIV-2 activity | csic.es |

| Ethyl gallate | Various HIV-1 strains | Inhibition of HIV-1 p24 antigen, potential alternative therapeutic agent | nih.govnih.gov |

| Gallic Acid Analogues | HIV-1 | Inhibition of HIV-1 integrase, reverse transcriptase, and viral entry | nih.gov |

Advanced Analytical Characterization and Research Method Development

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 2-Ethylhexyl gallate, enabling its separation from impurities, related compounds, or complex matrix components, and allowing for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and performing quantitative analysis of this compound. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

Detailed research findings indicate that methods developed for similar compounds, such as other gallates and phthalate (B1215562) esters, are applicable. thermofisher.commdpi.com A typical HPLC method involves using a C18 column and a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water, often with a small percentage of acid like formic acid to ensure sharp peak shapes. mdpi.com Detection is frequently accomplished using an ultraviolet (UV) detector, set at a wavelength where the gallate moiety exhibits strong absorbance, typically around 225 nm or 270-280 nm. mdpi.com

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. researchgate.net The peak area of this compound in a sample is then compared against this curve to determine its concentration. researchgate.net Method validation typically demonstrates good linearity over a specific concentration range, with high accuracy and precision. mdpi.comresearchgate.net The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. thermofisher.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Elutes the compound from the column. |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |

| Detector | UV-Vis Diode Array Detector (DAD) | Detection and quantification at optimal wavelength (e.g., 275 nm). |

| Column Temp. | 25 °C - 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 - 20 µL | Introduction of the sample into the system. |

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and sensitive technique suitable for the trace analysis of semi-volatile compounds like this compound, particularly after a derivatization step to increase its volatility and thermal stability. The FID detector offers high sensitivity towards organic compounds containing carbon-hydrogen bonds.

In a typical GC-FID analysis, the sample is injected into a heated inlet, which vaporizes the compound. The vapor is then carried by an inert gas (e.g., helium or nitrogen) through a capillary column. forensicresources.org The column, often a (5%-Phenyl)-methylpolysiloxane type, separates compounds based on their boiling points and interactions with the stationary phase. forensicresources.org A temperature program, which gradually increases the oven temperature, is used to elute the compounds. forensicresources.org

For trace analysis, pre-concentration steps may be necessary. The method's sensitivity allows for the detection of low levels of the compound in various samples. Quantitative analysis is performed using an internal or external standard method, where the peak area response is proportional to the amount of the compound. researchgate.net

Table 2: Representative GC-FID Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Separation of volatile compounds. |

| Carrier Gas | Helium or Nitrogen at a constant flow (e.g., 1.5 mL/min) | Transports the sample through the column. |

| Injector Temp. | 250 °C - 280 °C | Ensures rapid vaporization of the analyte. |

| Oven Program | Start at 80°C, ramp to 280°C | Separates compounds based on boiling points. |

| Detector | Flame Ionization Detector (FID) at 300 °C | Detects and quantifies organic analytes. |

| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and specific technique for both trace detection and structural elucidation of metabolites. lcms.cz It combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. ijpras.com This is particularly useful for identifying metabolites of this compound in biological matrices.

The method often employs an electrospray ionization (ESI) source, typically in negative ion mode, which is highly effective for phenolic compounds like gallates. nih.gov Following separation on a reversed-phase column, the analyte is ionized and enters the mass spectrometer. In tandem MS (or MS/MS), a specific precursor ion (the molecular ion of this compound or its metabolite) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second quadrupole. ijpras.com

This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity, allowing for quantification at very low levels (ng/mL or lower). nih.govresearchgate.net For metabolite identification, the fragmentation patterns of potential metabolites are compared to that of the parent compound. For instance, a primary metabolite of this compound would be gallic acid, resulting from the hydrolysis of the ester bond. nih.gov

Table 3: Example LC-MS/MS Transitions for this compound and a Potential Metabolite

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Application |

|---|---|---|---|---|

| This compound | ESI Negative | 281.1 | 169.0 | Quantification and Confirmation |

| Gallic Acid (Metabolite) | ESI Negative | 169.0 | 125.0 | Metabolite Identification |

Gas Chromatography-Flame Ionization Detection (GC-FID) for Trace Analysis

Spectroscopic Methods for Structural Elucidation and Conformation

Spectroscopic methods provide detailed information about the atomic and molecular structure of this compound, confirming the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. mst.edu It provides detailed information about the carbon-hydrogen framework.

1D NMR : The ¹H NMR spectrum of this compound would show distinct signals for each type of proton. This includes signals in the aromatic region for the two protons on the gallate ring, a signal for the methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen, a complex multiplet for the methine proton (-CH-) and other methylene groups in the ethylhexyl chain, and signals in the aliphatic region for the terminal methyl (-CH₃) groups. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the 2-ethylhexyl group.

2D NMR : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural confirmation. A COSY spectrum reveals correlations between coupled protons (e.g., showing the connectivity within the 2-ethylhexyl chain). researchgate.net An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for definitive assignment of the ¹H and ¹³C signals. These 2D experiments are crucial for distinguishing between isomers and confirming the precise structure. nih.gov

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C-H) | ~7.0 | Singlet |

| Phenolic (O-H) | Broad, variable | Singlet |

| Ester Methylene (-OCH₂-) | ~4.1 | Doublet |

| Ethylhexyl Chain (-CH-) | ~1.7 | Multiplet |

| Ethylhexyl Chain (-CH₂-) | ~1.3 - 1.4 | Multiplet |

| Ethylhexyl Chain (-CH₃) | ~0.9 | Triplet/Doublet |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. mdpi.com The FTIR spectrum of this compound is characterized by specific absorption bands corresponding to its constituent functional groups.

The key features in the spectrum would be:

A broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching vibrations of the phenolic hydroxyl groups. nih.gov

Stretching vibrations for aliphatic C-H bonds from the ethylhexyl group, typically appearing just below 3000 cm⁻¹.

A strong, sharp absorption peak around 1700-1730 cm⁻¹, which is indicative of the C=O (carbonyl) stretching of the ester group. stackexchange.com

Absorptions in the 1600-1450 cm⁻¹ region corresponding to C=C stretching within the aromatic ring.

A distinct C-O stretching band for the ester linkage, typically found in the 1300-1100 cm⁻¹ region. stackexchange.com

Comparing the spectrum to that of its precursor, gallic acid, would show the disappearance of the broad carboxylic acid O-H absorption and the appearance of the characteristic ester C=O and C-O bands, confirming the esterification reaction. stackexchange.com

Table 5: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3500 - 3200 | Phenolic O-H | Stretching (Broad) |

| 2950 - 2850 | Aliphatic C-H | Stretching |

| ~1710 | Ester C=O | Stretching (Strong) |

| ~1610, ~1520 | Aromatic C=C | Stretching |

| ~1250 | Ester C-O | Stretching |

UV-Visible Spectrophotometry for Quantification and Reaction Monitoring

UV-Visible spectrophotometry is a versatile analytical technique employed for the quantitative analysis of this compound. The method is predicated on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species in a solution. bioglobax.compro-analytics.net The molecule's ability to absorb light in the ultraviolet (UV) region is attributed to its chromophore, the gallate moiety, which contains a benzene (B151609) ring with multiple hydroxyl groups. This structure allows for electronic transitions when irradiated with UV light. ej-eng.org